Gibberellin A19 (GA19, CAS 6980-44-5) is a structurally distinct C20-gibberellin and a critical intermediate in the early-13-hydroxylation pathway of plant hormone biosynthesis. Defined by its C-20 aldehyde group, GA19 serves as the immediate precursor to the bioactive C19-gibberellin GA20. In industrial and academic procurement, GA19 is rarely sourced for bulk agricultural application; rather, it is a high-value analytical standard and highly specific enzymatic substrate. It is primarily utilized for LC-MS/MS phytohormone profiling, where it acts as a biomarker for environmental stress pooling, and for in vitro assays characterizing GA 20-oxidase kinetics [1]. Its lack of immediate downstream bioactivity makes it an indispensable tool for isolating regulatory bottlenecks without triggering the confounding feedback loops associated with bioactive end-products.
When designing assays to map plant metabolic engineering or stress responses, substituting GA19 with bulk-commodity gibberellins like GA3 or GA4/7 is a critical methodological error. Generic C19-gibberellins are highly bioactive end-products that immediately trigger physiological elongation and induce transcriptional feedback inhibition of the biosynthetic pathway [1]. Applying them bypasses the critical regulatory bottleneck catalyzed by GA 20-oxidase. Furthermore, using upstream precursors like GA12 or GA53 introduces multiple confounding enzymatic steps. For laboratories needing to quantify exact pathway flux, screen GA 20-oxidase inhibitors, or measure endogenous precursor pooling during vernalization or light stress, procuring the exact C20-aldehyde intermediate (GA19) is strictly required to maintain assay specificity and prevent artifactual growth responses [2].
GA 20-oxidase is a multifunctional enzyme that catalyzes sequential oxidations. To isolate its final, rate-limiting decarboxylation step, GA19 must be used as the direct substrate. When recombinant GA 20-oxidase is incubated with GA19, it specifically drives the loss of C-20 as CO2, yielding GA20 as the dominant product (>95%) with minimal off-target GA17 formation (<5%)[1]. Using earlier precursors like GA53 forces the enzyme through multiple intermediate oxidations, obscuring the kinetics of the final cleavage. Therefore, GA19 provides a clean, single-step kinetic readout.
| Evidence Dimension | Product formation ratio in GA 20-oxidase assays |
| Target Compound Data | GA19 yields >95% conversion to GA20 (single-step decarboxylation). |
| Comparator Or Baseline | Upstream precursors (e.g., GA53) require multi-step oxidation, confounding kinetic tracking. |
| Quantified Difference | GA19 isolates the final C20-to-C19 cleavage with <5% off-target GA17 byproduct. |
| Conditions | In vitro recombinant GA 20-oxidase assay with [14C]-labeled substrates. |
Procuring GA19 is mandatory for biochemists needing to isolate and quantify the exact decarboxylation kinetics of GA 20-oxidase without confounding upstream oxidation steps.
During environmental transitions such as vernalization or light-intensity shifts, plants heavily regulate the conversion of C20-gibberellins to bioactive C19 forms, causing massive pooling of intermediates. In winter canola undergoing vernalization, the endogenous GA19 pool increases 12.0-fold, whereas the bioactive end-product GA1 increases only 3.1-fold and GA3 only 2.3-fold [1]. Similarly, under low light stress, GA19 exhibits up to a 9-fold concentration difference compared to high-light conditions[2]. This massive dynamic range makes GA19 a far more sensitive analytical target for LC-MS/MS profiling than downstream bioactive GAs.
| Evidence Dimension | Endogenous pool accumulation (Vernalization response) |
| Target Compound Data | GA19 pool increases 12.0-fold post-vernalization. |
| Comparator Or Baseline | Bioactive GA1 increases only 3.1-fold; GA3 increases 2.3-fold. |
| Quantified Difference | GA19 exhibits a ~4x greater dynamic range of accumulation than downstream bioactive GAs. |
| Conditions | In vivo phytohormone profiling via GC-MS/LC-MS under environmental stress (vernalization/light). |
GA19 serves as a highly sensitive analytical biomarker for upstream biosynthetic activation, making it a critical analytical standard for crop stress profiling.
When screening transgenic lines or mutants for altered gibberellin metabolism, applying generic bioactive hormones (GA3 or GA1) forces an unconstrained elongation response, masking the plant's actual biosynthetic capacity. Because GA19 is a C20-gibberellin, it lacks intrinsic high bioactivity and must be enzymatically converted to GA20 and then GA1 by the plant's endogenous machinery to induce growth[1]. Applying GA19 exogenously allows researchers to specifically diagnose whether a dwarf mutant possesses functional downstream 20-oxidase and 3-oxidase activity, providing a targeted diagnostic readout that is impossible to achieve with standard GA3.
| Evidence Dimension | Intrinsic elongation bioactivity and diagnostic utility |
| Target Compound Data | GA19 requires endogenous enzymatic conversion (20-ox/3-ox) to trigger a phenotypic response. |
| Comparator Or Baseline | GA3/GA1 trigger immediate, unconstrained elongation regardless of the plant's biosynthetic mutations. |
| Quantified Difference | GA19 acts as a specific diagnostic probe for endogenous oxidative capacity, whereas GA3 acts as a brute-force phenotypic override. |
| Conditions | Exogenous application in phenotypic screening of dwarf or transgenic plant models. |
Prevents false-positive growth responses in transgenic screening by ensuring the observed phenotype is tied to the plant's actual biosynthetic machinery.
Because GA19 pools fluctuate dramatically in response to environmental stimuli (e.g., photoperiod, temperature, and light intensity), it is a mandatory analytical standard for laboratories quantifying the early-13-hydroxylation pathway. Procuring high-purity GA19 allows for accurate calibration curves and serves as an exact internal standard to track metabolic pooling before conversion to bioactive GAs [1].
For agrochemical developers screening novel plant growth retardants that target GA 20-oxidase, GA19 is the optimal substrate. It specifically isolates the final C20-to-C19 decarboxylation step, providing a clean kinetic readout (>95% conversion to GA20) without the confounding intermediate steps required when using earlier pathway precursors [2].
In plant genetics, exogenous application of GA19 is used to map metabolic bottlenecks. Because GA19 lacks the constitutive bioactivity of GA3, its application tests the endogenous capacity of the plant to execute the final oxidative steps. This makes it an essential procurement item for validating the functional expression of introduced oxidase genes in engineered crop lines [3].